Cas no 2138253-66-2 (Oxetane-3-sulfinyl chloride)
Oxetane-3-sulfinyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2138253-66-2
- oxetane-3-sulfinyl chloride
- EN300-732300
- Oxetane-3-sulfinyl chloride
-
- Inchi: 1S/C3H5ClO2S/c4-7(5)3-1-6-2-3/h3H,1-2H2
- InChI Key: VSYGRVZEJOJHPS-UHFFFAOYSA-N
- SMILES: ClS(C1COC1)=O
Computed Properties
- Exact Mass: 139.9698783g/mol
- Monoisotopic Mass: 139.9698783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 90.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 45.5Ų
Oxetane-3-sulfinyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-732300-1.0g |
oxetane-3-sulfinyl chloride |
2138253-66-2 | 1g |
$0.0 | 2023-06-06 |
Oxetane-3-sulfinyl chloride Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
3. Diterpenoids
-
Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
-
Julia M. Yeomans Soft Matter, 2010,6, 703-704
Additional information on Oxetane-3-sulfinyl chloride
Professional Introduction to Oxetane-3-sulfinyl Chloride (CAS No. 2138253-66-2)
Oxetane-3-sulfinyl chloride, a compound with the chemical formula CAS No. 2138253-66-2, is a versatile intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound has garnered significant attention due to its unique structural properties and its potential applications in the development of novel therapeutic agents. The Oxetane-3-sulfinyl chloride core structure, characterized by a three-membered oxygen-containing ring fused with a sulfinyl group and a chlorine substituent, provides a rich scaffold for further functionalization and derivatization.
The sulfinyl chloride moiety is particularly noteworthy as it serves as an excellent leaving group in nucleophilic substitution reactions, making it invaluable for constructing complex molecular architectures. This reactivity has been leveraged in various synthetic protocols, including the preparation of sulfonamides, which are prevalent in medicinal chemistry due to their biological activity. Recent studies have highlighted the utility of Oxetane-3-sulfinyl chloride in the synthesis of bioactive molecules, particularly those targeting inflammatory pathways and infectious diseases.
In the realm of pharmaceutical research, the incorporation of oxetane rings into drug candidates has been associated with enhanced solubility and improved pharmacokinetic profiles. The strained three-membered ring of the oxetane moiety can also influence the conformational flexibility of the molecule, potentially leading to better binding affinity to biological targets. The CAS No. 2138253-66-2 identifier ensures precise identification and traceability of this compound, which is crucial for regulatory compliance and quality control in industrial applications.
Recent advancements in computational chemistry have further elucidated the mechanistic aspects of reactions involving Oxetane-3-sulfinyl chloride. Molecular modeling studies have demonstrated that the sulfinyl chloride group can engage in specific interactions with transition metals, facilitating catalytic cycles that are otherwise challenging to achieve. These insights have paved the way for greener synthetic methodologies, reducing reliance on hazardous reagents and minimizing waste generation.
The pharmaceutical industry has shown particular interest in Oxetane-3-sulfinyl chloride for its role in developing antiviral and anticancer agents. For instance, researchers have utilized this compound to synthesize derivatives that exhibit potent inhibition against viral proteases, which are critical for viral replication. Similarly, structural analogs derived from Oxetane-3-sulfinyl chloride have been investigated for their ability to disrupt cancer cell proliferation by targeting specific kinases involved in tumor growth.
Another area where Oxetane-3-sulfinyl chloride has made a significant impact is in materials science. The unique combination of electronic and steric properties offered by the sulfinyl chloride group makes it an attractive candidate for designing advanced polymers and coatings with tailored functionalities. These materials find applications in sectors ranging from electronics to aerospace, where precise control over molecular architecture is essential.
The synthesis of Oxetane-3-sulfinyl chloride itself presents an interesting challenge due to its reactive nature. While traditional methods involve chlorosulfonation followed by ring formation, recent innovations have focused on more efficient and sustainable routes. For example, photochemical activation has been explored as a means to generate reactive intermediates that can readily form the desired oxetane scaffold. Such approaches align with global efforts to promote sustainable chemistry practices.
In conclusion, Oxetane-3-sulfinyl chloride (CAS No. 2138253-66-2) represents a cornerstone compound in modern chemical synthesis and pharmaceutical development. Its unique structural features and reactivity make it indispensable for constructing complex molecules with significant therapeutic potential. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of innovation in the chemical sciences.
2138253-66-2 (Oxetane-3-sulfinyl chloride) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)